Bis(4-trifluoromethylphenyl)chlorophosphine
CAS No.: 13685-24-0
Cat. No.: VC20984201
Molecular Formula: C14H8ClF6P
Molecular Weight: 356.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13685-24-0 |
|---|---|
| Molecular Formula | C14H8ClF6P |
| Molecular Weight | 356.63 g/mol |
| IUPAC Name | chloro-bis[4-(trifluoromethyl)phenyl]phosphane |
| Standard InChI | InChI=1S/C14H8ClF6P/c15-22(11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H |
| Standard InChI Key | PBLUOOURLNAOAJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl |
Introduction
Bis(4-trifluoromethylphenyl)chlorophosphine, also known as chlorobis[4-(trifluoromethyl)phenyl]phosphine, is a phosphinous chloride compound characterized by its phosphorus-centered structure with two 4-trifluoromethylphenyl groups and a chlorine atom attached to the central phosphorus atom. This compound is registered under the Chemical Abstracts Service (CAS) number 13685-24-0, providing a unique identifier for reference in chemical databases and research publications . The molecular structure features a phosphorus atom as the central element, with the two aromatic rings providing stability while the trifluoromethyl groups and chlorine atom contribute to its reactivity profile.
The compound belongs to the broader family of organophosphorus compounds, specifically classified as a phosphinous chloride due to the presence of the P-Cl bond. Its systematic IUPAC name is chloro-bis[4-(trifluoromethyl)phenyl]phosphane, though it is commonly referred to by its simplified name in chemical literature and commercial catalogues. The presence of fluorine atoms in the trifluoromethyl groups significantly influences the compound's electronic properties and chemical behavior.
Physical and Chemical Properties
Molecular Characteristics
Bis(4-trifluoromethylphenyl)chlorophosphine possesses a defined set of molecular properties that determine its behavior in various chemical environments. The compound has a molecular formula of C14H8ClF6P and a molecular weight of 356.63 g/mol. The presence of six fluorine atoms contributes significantly to this molecular weight and influences its physical properties.
The compound is typically observed as a colorless to pale yellow substance, which may appear as a liquid or solid depending on its purity and form . Its precise physical state is temperature-dependent, with transitions occurring at specific temperature points characteristic of organophosphorus compounds.
Structural Identifiers
For comprehensive identification and database referencing, the compound is associated with several standardized chemical identifiers as presented in Table 1.
| Identifier Type | Value |
|---|---|
| CAS Number | 13685-24-0 |
| Molecular Formula | C14H8ClF6P |
| Molecular Weight | 356.63 g/mol |
| Standard InChI | InChI=1S/C14H8ClF6P/c15-22(11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H |
| Standard InChIKey | PBLUOOURLNAOAJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl |
| PubChem Compound ID | 4379933 |
Table 1: Structural identifiers for Bis(4-trifluoromethylphenyl)chlorophosphine
Chemical Reactivity
The chemical reactivity of bis(4-trifluoromethylphenyl)chlorophosphine is primarily determined by the phosphorus-chlorine bond, which exhibits high reactivity toward nucleophiles. This reactivity makes the compound valuable in various synthetic pathways, particularly those requiring phosphorus incorporation into organic frameworks . The compound is notably moisture-sensitive and undergoes hydrolysis when exposed to water, producing acidic byproducts and phosphine oxide derivatives.
The trifluoromethyl groups attached to the aromatic rings contribute significantly to the compound's electronic properties by withdrawing electron density from the aromatic system, which in turn affects the electron distribution around the phosphorus center. This electronic configuration influences its coordination properties and reactivity patterns in various chemical transformations.
Applications and Uses
Organic Synthesis
Comparative Analysis
Bis(4-trifluoromethylphenyl)chlorophosphine possesses distinct properties when compared to structurally related compounds. The presence of trifluoromethyl groups differentiates it from similar phosphines with different substituents. For instance, the comparison with bis(4-methylphenyl)chlorophosphine (CAS: 1019-71-2) highlights significant differences:
| Property | Bis(4-trifluoromethylphenyl)chlorophosphine | Bis(4-methylphenyl)chlorophosphine |
|---|---|---|
| Molecular Weight | 356.63 g/mol | 248.69 g/mol |
| Electronic Effects | Electron-withdrawing CF3 groups | Electron-donating methyl groups |
| Reactivity | More electrophilic P center | Less electrophilic P center |
| Applications | Fluorinated ligands for harsh conditions | General phosphine chemistry |
Table 2: Comparison of bis(4-trifluoromethylphenyl)chlorophosphine with bis(4-methylphenyl)chlorophosphine
The electron-withdrawing nature of the trifluoromethyl groups in bis(4-trifluoromethylphenyl)chlorophosphine makes the phosphorus center more electrophilic compared to the methyl-substituted analog. This increased electrophilicity affects its reactivity toward nucleophiles and its coordination properties when functioning as a ligand precursor.
Research Findings and Recent Developments
Current research on bis(4-trifluoromethylphenyl)chlorophosphine focuses primarily on its applications in materials science, particularly in the development of phosphorescent OLEDs. The compound's ability to function as a chelating ligand, coordinating to transition metal centers, makes it valuable in various organic transformations.
Research publications in journals such as the Journal of the American Chemical Society, Organic Letters, and Tetrahedron Asymmetry have documented the utility of this compound in diverse chemical reactions. The trifluoromethyl substituents play a crucial role in these applications by influencing the electronic properties of the phosphorus center and the resulting metal complexes.
One significant area of research involves the development of transition metal catalysts containing phosphine ligands derived from bis(4-trifluoromethylphenyl)chlorophosphine. These catalysts have shown promising activity in various carbon-carbon bond-forming reactions, offering potential alternatives to traditional catalytic systems.
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